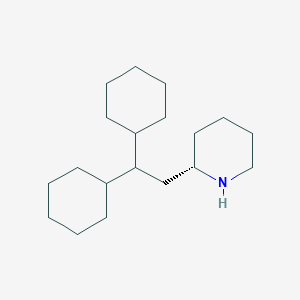

(2S)-2-(2,2-dicyclohexylethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

1326703-86-9 |

|---|---|

Molecular Formula |

C19H35N |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

(2S)-2-(2,2-dicyclohexylethyl)piperidine |

InChI |

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m0/s1 |

InChI Key |

CYXKNKQEMFBLER-SFHVURJKSA-N |

Isomeric SMILES |

C1CCC(CC1)C(C[C@@H]2CCCCN2)C3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for (2S)-2-(2,2-dicyclohexylethyl)piperidine

The primary route for synthesizing this compound involves the comprehensive reduction of an unsaturated precursor molecule. This transformation is achieved through catalytic hydrogenation, which simultaneously reduces multiple unsaturated sites on the precursor.

The synthesis of 2-(2,2-dicyclohexylethyl)piperidine is effectively achieved through the catalytic hydrogenation of a suitable precursor. prepchem.comgoogle.com This process involves the reduction of both the pyridine (B92270) ring and a carbon-carbon double bond in the precursor molecule. google.com The reaction is typically carried out under a hydrogen gas atmosphere at elevated pressure and temperature to ensure the complete saturation of the aromatic and vinylic systems. prepchem.comgoogle.com The process is continued until the uptake of hydrogen by the reaction mixture ceases, which typically takes several hours. prepchem.com Following the reaction, the catalyst is removed by filtration, and the final product is isolated from the filtrate. prepchem.comgoogle.com

The choice of catalyst is a critical factor in the successful synthesis of 2-(2,2-dicyclohexylethyl)piperidine. google.com A commonly employed and effective catalyst is 5% rhodium-on-carbon (Rh/C). prepchem.comgoogle.com This heterogeneous catalyst facilitates the addition of hydrogen across the double bonds of the precursor. google.com The catalyst can be prepared by suspending a support material, such as carbon, in an aqueous solution of a soluble rhodium salt, like rhodium chloride trihydrate. google.com The rhodium hydroxide (B78521) is deposited on the support by treatment with a base and then reduced to its elemental form in a hydrogen atmosphere. google.com The process is typically conducted at pressures ranging from 13.7 to 137 bar and temperatures between 90°C and 200°C. google.com

The key precursor for the hydrogenation route is 2-(2,2-diphenylethenyl)pyridine (B8672284). prepchem.comgoogle.com This compound contains the necessary carbon skeleton, including a pyridine ring and a diphenyl-substituted ethenyl group, which upon complete hydrogenation, yields the desired dicyclohexylethylpiperidine structure. The synthesis starts with a slurry of the rhodium-on-carbon catalyst in a solvent, to which a solution of 2-(2,2-diphenylethenyl)pyridine is added. prepchem.com Glacial acetic acid is often used as the solvent for this reaction. prepchem.comgoogle.com The precursor itself, 2-(2,2-diphenylethenyl)pyridine, can be obtained by dehydrating the corresponding pyridineethanol intermediate. google.com

Table 1: Synthesis Reaction Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Precursor | 2-(2,2-diphenylethenyl)pyridine | prepchem.comgoogle.com |

| Catalyst | 5% Rhodium-on-Carbon | prepchem.comgoogle.com |

| Solvent | Glacial Acetic Acid | prepchem.comgoogle.com |

| Hydrogen Pressure | ~40 atmospheres (approx. 40.5 bar) | prepchem.com |

| Temperature | ~115 °C | prepchem.comgoogle.com |

| Reaction Time | 3-4 hours (until hydrogen uptake ceases) | prepchem.com |

Synthesis of Analogues and Derivatives of the Chemical Compound

Research efforts have been directed toward the synthesis of analogues of this compound, also known as perhexiline (B1211775), to create molecules with modified properties. These efforts include the introduction of fluorine atoms and other structural modifications.

A significant area of research has been the development of fluorinated analogues of perhexiline. nih.gov The primary goal is to design compounds that retain the therapeutic profile of the parent drug but lack its metabolic liabilities. nih.govresearchgate.net The introduction of fluorine atoms onto the cyclohexyl rings can greatly reduce the susceptibility to metabolism by enzymes like CYP2D6. nih.gov

Synthetic strategies have provided a range of fluoroperhexiline analogues, including compounds with gem-difluoro and tetrafluoro substitutions. nih.gov For example, the 4,4-gem-difluoro and 4,4,4',4'-tetrafluoro analogues have demonstrated high stability and reduced metabolic susceptibility. nih.gov The synthesis of these compounds involves multi-step processes incorporating fluorine atoms into the cyclohexyl rings. nih.gov Classical nucleophilic fluorination methods are among the techniques used. researchgate.net

Table 2: Key Fluorinated Perhexiline Analogues

| Analogue Name | Substitution Pattern | Key Property | Source |

|---|---|---|---|

| 4,4-gem-difluoroperhexiline | gem-difluoro on one cyclohexyl ring | Highly stable, reduced CYP2D6 metabolism | nih.govresearchgate.net |

Beyond fluorination, other structural modifications have been explored to create novel analogues. This includes the synthesis of cycloalkyl perhexiline analogues and the replacement of core structural components. nih.gov For instance, the phenyl moieties in related structures have been replaced with heterocyclic rings like pyridyl or quinolyl to improve properties such as water solubility. nih.gov

The synthesis of diverse piperidine (B6355638) derivatives is a broad field of organic chemistry, with various methods available for creating substituted piperidines. ajchem-a.commdpi.com These methods include intramolecular cyclizations, cycloaddition reactions, and anion relay chemistry (ARC) to build the piperidine core with various substituents at different positions. nih.govyoutube.com For example, a versatile method for preparing cis-2,6-di-(2-quinolylpiperidine), a norlobelane analogue, involves a Wittig reaction to introduce the quinolyl moieties onto a piperidine scaffold. nih.gov Such strategies highlight the potential for creating a wide array of structural analogues of this compound by modifying the dicyclohexylethyl side chain or the piperidine ring itself.

Advanced Synthetic Techniques and Optimization

The synthesis of this compound presents the dual challenges of constructing the dicyclohexylethyl side chain and controlling the stereochemistry at the C2 position of the piperidine ring. Advanced synthetic strategies have been developed to address these challenges, moving beyond classical methods to more efficient and stereoselective routes.

One established method for the synthesis of the racemic mixture of 2-(2,2-dicyclohexylethyl)piperidine involves the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. researchgate.net This transformation is typically carried out using a rhodium-on-carbon catalyst in the presence of a suitable solvent like glacial acetic acid. The reaction proceeds under elevated temperature and hydrogen pressure. researchgate.net

Optimization of Catalytic Hydrogenation:

The efficiency and outcome of the hydrogenation can be optimized by carefully controlling several reaction parameters. Key variables include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. For the hydrogenation of the pyridine ring and the exocyclic double bond, rhodium catalysts have shown particular efficacy. researchgate.net Optimization studies for similar transformations often explore variations in these parameters to maximize yield and minimize reaction time and by-product formation.

| Parameter | Typical Range/Condition | Impact on Synthesis |

| Catalyst | 5% Rhodium-on-carbon | High activity for hydrogenation of aromatic rings and alkenes. |

| Catalyst Loading | Varies based on substrate scale | Affects reaction rate and cost-effectiveness. |

| Hydrogen Pressure | e.g., 40 atmospheres | Higher pressure generally increases the rate of hydrogenation. researchgate.net |

| Temperature | e.g., ~115 °C | Influences reaction kinetics; needs to be controlled to avoid side reactions. researchgate.net |

| Solvent | Glacial Acetic Acid | Provides a suitable medium for the reaction and can influence catalyst activity. researchgate.net |

Stereoselective Synthesis:

Given that the biological activity and toxicity of Perhexiline are enantiomer-dependent, with the (-)-enantiomer being therapeutically active and the (+)-enantiomer linked to toxicity, stereoselective synthesis is of paramount importance. thieme-connect.com Advanced synthetic techniques focus on establishing the desired (S)-configuration at the chiral center.

One approach to achieve enantioselectivity is through the use of a chiral auxiliary. In a reported asymmetric synthesis of both enantiomers of Perhexiline, a chiral auxiliary is attached to the precursor molecule. thieme-connect.com The stereochemical outcome of the hydrogenation reaction is then directed by this auxiliary, which shields one face of the molecule, leading to the preferential formation of one enantiomer. thieme-connect.com The diastereocontrol in such a hydrogenation can be influenced by factors like hydrogen bonding between the chiral auxiliary and the pyridinium (B92312) nitrogen in an intermediate state. thieme-connect.com

Other advanced strategies for the stereoselective synthesis of substituted piperidines, which could be adapted for this compound, include:

Asymmetric Catalysis: The use of chiral rhodium catalysts, such as those with ligands like BINAP, can induce enantioselectivity in the hydrogenation of prochiral substrates. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids or their derivatives, can provide a stereochemically defined starting point for the synthesis. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like ene-reductases, offers a highly stereoselective method for the reduction of C=C double bonds under mild conditions. polimi.it

The separation of enantiomers from a racemic mixture, known as chiral resolution, is another critical advanced technique. This can be achieved through methods like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. nih.govlibretexts.org

Analytical Characterization Methods in Synthesis

The synthesis of this compound necessitates rigorous analytical characterization to confirm the structure, purity, and stereochemistry of the final product and intermediates. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the piperidine ring, the dicyclohexyl groups, and the ethyl linker. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information. researchgate.netnih.gov Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net While a publicly available, experimentally verified high-resolution spectrum for this compound is not readily found, predicted spectra can be generated based on its known structure. The chemical shifts for the piperidine ring protons are typically found in the range of 1.5-3.0 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The NIST WebBook reports the molecular weight of 2-(2,2-dicyclohexylethyl)piperidine as 277.4879 g/mol . nih.govnih.gov The electron ionization mass spectrum shows a characteristic fragmentation pattern that can be used for identification.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aliphatic cyclohexane (B81311) and piperidine rings, as well as N-H stretching for the secondary amine in the piperidine ring. globalresearchonline.net The absence of bands corresponding to aromatic C-H or C=C stretching would confirm the complete hydrogenation of the precursor.

Chromatographic Methods:

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of the synthesized compound and for separating it from starting materials and by-products. The retention time in GC is a characteristic property of the compound under specific conditions. The NIST WebBook provides Kovats retention indices for 2-(2,2-dicyclohexylethyl)piperidine on a non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative separations. For chiral compounds like this compound, chiral HPLC is essential for separating the enantiomers and determining the enantiomeric excess (e.e.) of a stereoselective synthesis. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. youtube.com

Summary of Analytical Data:

| Analytical Technique | Information Provided | Expected/Reported Data for 2-(2,2-dicyclohexylethyl)piperidine |

| ¹H NMR | Structural elucidation, proton environments | Signals for piperidine, dicyclohexyl, and ethyl protons. researchgate.netnih.gov |

| ¹³C NMR | Structural elucidation, carbon skeleton | Unique signals for each carbon atom in the molecule. researchgate.net |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular Weight: 277.4879 g/mol . nih.govnih.gov |

| FTIR Spectroscopy | Functional group identification | C-H (aliphatic), N-H stretching bands. globalresearchonline.net |

| Gas Chromatography | Purity assessment, retention time | Kovats Retention Index (non-polar column, isothermal): 2138. nih.gov |

| Chiral HPLC | Enantiomeric separation, enantiomeric excess | Separation of (S) and (R) enantiomers. nih.govyoutube.com |

Molecular Mechanisms of Action and Biochemical Interactions

Carnitine Palmitoyltransferase (CPT) Inhibition

(2S)-2-(2,2-dicyclohexylethyl)piperidine is a potent inhibitor of the carnitine palmitoyltransferase (CPT) system, which is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. nih.govmdpi.com This inhibitory action is central to its metabolic effects.

This compound demonstrates inhibitory activity against both major isoforms of carnitine palmitoyltransferase, CPT-1 and CPT-2. apexbt.comahajournals.orgljmu.ac.uk Research has shown that it competitively inhibits CPT-1, with a greater sensitivity observed for the cardiac isoform compared to the hepatic isoform. nih.gov Specifically, in vitro studies using rat cardiac and hepatic mitochondria revealed half-maximal inhibitory concentrations (IC50) of 77 µM and 148 µM, respectively. nih.govapexbt.com The compound also produces a concentration-dependent inhibition of CPT-2, with a reported IC50 value of 79 µM. apexbt.com The inhibition of CPT-1 by perhexiline (B1211775) is competitive with respect to palmitoyl-CoA but non-competitive with respect to carnitine. nih.gov

| Enzyme Isoform | Tissue/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| CPT-1 | Rat Cardiac Mitochondria | 77 | nih.govapexbt.com |

| CPT-1 | Rat Hepatic Mitochondria | 148 | nih.govapexbt.com |

| CPT-2 | - | 79 | apexbt.com |

By inhibiting CPT-1 and CPT-2, this compound effectively curtails the entry of long-chain fatty acids into the mitochondrial matrix, thereby impeding their oxidation. ahajournals.orgljmu.ac.uknih.gov This blockade of the fatty acid oxidation pathway is a direct consequence of preventing the formation of acylcarnitines from long-chain fatty acyl-CoAs at the outer mitochondrial membrane (CPT-1) and their subsequent conversion back to acyl-CoAs within the mitochondrial matrix (CPT-2). mdpi.commdpi.com This reduction in fatty acid metabolism has been observed in various cell types, including hepatic cells, where it can induce mitochondrial dysfunction. medchemexpress.commedchemexpress.com

Modulation of Cellular Metabolic Substrate Utilization

The inhibition of fatty acid oxidation by this compound instigates a significant shift in the cell's preference for energy substrates.

With the primary pathway for fatty acid utilization restricted, cells are compelled to increase their reliance on carbohydrates for energy production. nih.govnih.gov This metabolic reprogramming involves an augmentation of glucose and lactate (B86563) utilization. apexbt.comnih.gov This shift is a key aspect of the compound's mechanism, leading to a more oxygen-efficient method of ATP production. apexbt.com Studies have shown that this switch from fatty acid to glucose metabolism is a direct result of the partial inhibition of CPT-1 and CPT-2. nih.gov This is further supported by findings that show an activation of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in carbohydrate metabolism. nih.gov

In the context of myocardial cells, this shift in substrate utilization has profound implications for energetics and efficiency. ahajournals.orgnih.gov By promoting glucose oxidation over fatty acid oxidation, this compound increases the amount of ATP produced per molecule of oxygen consumed, thereby enhancing myocardial efficiency. apexbt.com This improvement in cardiac energetics has been demonstrated in clinical settings. In patients with chronic heart failure, treatment with this compound led to significant improvements in peak exercise oxygen consumption (V̇o2max), left ventricular ejection fraction, and skeletal muscle energetics. ahajournals.orgahajournals.orgnih.gov Specifically, V̇o2max increased from 16.1 ± 0.6 to 18.8 ± 1.1 mL·kg⁻¹·min⁻¹, and left ventricular ejection fraction improved from 24 ± 1% to 34 ± 2%. ahajournals.org Furthermore, it has been shown to improve the cardiac phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio, a key indicator of myocardial energy status. ljmu.ac.uknih.gov

| Parameter | Baseline | Post-treatment | P-value | Reference |

|---|---|---|---|---|

| Peak Exercise Oxygen Consumption (V̇o2max) (mL·kg⁻¹·min⁻¹) | 16.1 ± 0.6 | 18.8 ± 1.1 | <0.001 | ahajournals.orgnih.gov |

| Left Ventricular Ejection Fraction (%) | 24 ± 1 | 34 ± 2 | <0.001 | ahajournals.orgnih.gov |

| Minnesota Living with Heart Failure Questionnaire Score | 45 ± 5 | 34 ± 5 | 0.04 | ahajournals.orgahajournals.org |

Interaction with Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1)

Beyond its effects on metabolic substrate switching, this compound has been found to interact with the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. apexbt.com Research indicates that the compound suppresses the activity of mTORC1. apexbt.com In human breast cancer MCF-7 cells, this compound maleate (B1232345) was shown to block mTORC1 signaling at a concentration of 10 µM, which in turn led to a significant induction of autophagy. apexbt.com mTORC1 controls the initiation of protein synthesis, and its inhibition can have widespread effects on cellular function. nih.gov

Interaction with Surface Membrane Ion Channels

This compound exhibits significant interaction with several types of surface membrane ion channels, a key aspect of its pharmacological profile. scispace.comnih.govtandfonline.com Research has demonstrated that this compound is a mixed ion channel inhibitor, affecting multiple cardiac ion currents. nih.govsgul.ac.uk This multi-channel blocking activity is a defining characteristic of its mechanism of action. sgul.ac.uk

Studies using manual patch-clamp techniques on mammalian cells expressing cardiac ion channels have quantified the inhibitory effects of Perhexiline. nih.gov It has been shown to block several cardiac ion currents at concentrations within the therapeutic range. nih.govsgul.ac.uk The inhibitory concentrations for some of the key cardiac ion channels are detailed in the table below.

| Ion Channel | IC50 (Inhibitory Concentration 50%) | Reference |

| hCav1.2 (L-type calcium channel) | ~ hERG | nih.govsgul.ac.uk |

| hERG (human Ether-à-go-go-Related Gene) | ~ hCav1.2 | nih.govsgul.ac.uk |

| Late hNav1.5 (late sodium current) | > hCav1.2 & hERG | nih.govsgul.ac.uk |

The data indicates that Perhexiline has an equipotent effect on the L-type calcium channel (hCav1.2) and the hERG potassium channel, with a somewhat lower potency for the late sodium current (late hNav1.5). sgul.ac.uk This pattern of multichannel inhibition is noteworthy, as a balanced block of multiple ion channels, particularly the similar IC50 relationship between hERG and L-type calcium channels, has been suggested to confer a lower proarrhythmic risk despite potential QT interval prolongation. sgul.ac.uk In studies on human ventricular trabeculae, Perhexiline treatment led to a significant shortening of the action potential duration (APD). nih.gov

Influence on Cellular Metabolism and Reactive Oxygen Species (ROS) Generation

The influence of this compound on cellular metabolism is a cornerstone of its therapeutic action, primarily through the inhibition of carnitine palmitoyltransferase-1 (CPT-1). nih.govtandfonline.com CPT-1 is a crucial enzyme in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. scispace.com By inhibiting CPT-1, Perhexiline effectively shifts the heart's energy metabolism from relying on fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. sgul.ac.uk This metabolic switch is considered a primary mechanism for its anti-ischemic effects. sgul.ac.uk

The relationship between Perhexiline and the generation of reactive oxygen species (ROS) is complex and appears to be context-dependent. While mitochondrial dysfunction can lead to increased ROS production, the direct impact of Perhexiline on ROS levels is not straightforward. nih.gov One study investigating the hepatotoxicity of Perhexiline in HepG2 cells found that while the compound induced mitochondrial dysfunction, it did not lead to excessive ROS generation. nih.gov In fact, the expression of hallmark genes involved in ROS response, such as NQO1, HMOX1, GSS, and GCLC, remained unaltered with Perhexiline treatment. nih.gov Direct measurement of ROS levels in this cell line showed only a slight increase at the highest concentrations tested, suggesting that excessive ROS generation may play a minor role, if any, in its acute cytotoxicity. nih.gov

Conversely, other research suggests that Perhexiline may indirectly affect ROS levels. For instance, it has been shown to inhibit the release of superoxide (B77818) anions (O₂⁻) from neutrophils in vitro. nih.gov This could potentially reduce the clearance of nitric oxide (NO) by neutrophil-derived superoxide, thereby potentiating the effects of NO. nih.gov The inhibition of CPT-1 itself can theoretically lead to a decrease in ROS accumulation by promoting glycolysis and reducing acetyl-CoA production. scispace.com

Investigation of Pleiotropic Effects and Multiple Molecular Targets

The primary and most studied molecular target of Perhexiline is carnitine palmitoyltransferase-1 (CPT-1), which is central to its metabolic effects. nih.govtandfonline.com However, the notion that its beneficial effects are solely due to CPT-1 inhibition is considered contentious. nih.govtandfonline.com Evidence strongly suggests that its in vivo activity is a result of a combination of actions on multiple targets. scispace.comnih.gov

Pharmacogenetic Considerations at the Molecular Level

Genetic Polymorphisms Influencing Metabolism of the Chemical Compound (e.g., CYP2D6 mutations)

The metabolism of (2S)-2-(2,2-dicyclohexylethyl)piperidine is subject to polymorphic hydroxylation, a process governed by the same genetic alleles that control the metabolism of debrisoquine. clinpgx.org Variations in the CYP2D6 gene lead to distinct metabolizer phenotypes, which are categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.comnih.gov

Individuals who are poor metabolizers have a significantly reduced or complete lack of CYP2D6 enzyme activity. clinpgx.orgnih.gov This is often due to inheriting two non-functional alleles of the CYP2D6 gene. wikipedia.org Consequently, these individuals metabolize Perhexiline (B1211775) very slowly, leading to higher plasma concentrations of the parent drug. clinpgx.orgnih.gov Studies have shown that poor metabolizers represent about 6-10% of the Caucasian population. wikipedia.orgclinpgx.org

Extensive metabolizers have normal CYP2D6 function and metabolize Perhexiline at a typical rate. wikipedia.org Intermediate metabolizers fall between the poor and extensive metabolizers in terms of their metabolic capacity. wikipedia.org In contrast, ultrarapid metabolizers have multiple copies of the CYP2D6 gene, resulting in greater than normal enzyme function and very rapid metabolism of the compound. mdpi.comwikipedia.org

Several CYP2D6 alleles have been identified that impact Perhexiline metabolism. These include alleles that result in no functional product, such as 3, *4, *5, and *6 , and alleles that lead to intermediate function, such as 9, 10, and *41 . capes.gov.brnih.gov The 1 and *2 alleles are generally associated with normal or, in the case of *2, even enhanced function. nih.govcapes.gov.br The frequency of these alleles can vary among different ethnic populations. wikipedia.org

The clinical implication of these polymorphisms is significant. For instance, individuals with one functional CYP2D6 gene tend to have higher plasma concentrations of Perhexiline compared to those with two functional genes, even on similar dosage regimens. nih.govdrugbank.com This demonstrates a clear gene-dose effect, where the number of functional alleles directly influences the metabolic capacity for Perhexiline. nih.govcapes.gov.br

| Phenotype | Description of CYP2D6 Function | Impact on this compound Metabolism |

|---|---|---|

| Poor Metabolizer (PM) | Little to no CYP2D6 function. wikipedia.org | Significantly impaired metabolism, leading to high plasma concentrations of the parent drug. clinpgx.orgnih.gov |

| Intermediate Metabolizer (IM) | Metabolize drugs at a rate between poor and extensive metabolizers. wikipedia.org | Reduced metabolic capacity compared to extensive metabolizers. capes.gov.br |

| Extensive Metabolizer (EM) | Normal CYP2D6 function. wikipedia.org | "Normal" or expected rate of metabolism. capes.gov.br |

| Ultrarapid Metabolizer (UM) | Multiple copies of the CYP2D6 gene expressed, leading to greater-than-normal function. wikipedia.org | Very rapid metabolism of the drug. mdpi.com |

Impact of Specific Gene Mutations on Metabolic Pathways

The primary metabolic pathway for this compound is hydroxylation to its main metabolite, cis-hydroxyperhexiline. nih.gov The enzyme CYP2D6 is the key catalyst in this reaction. mdpi.comdrugbank.com Specific mutations in the CYP2D6 gene directly affect the efficiency of this hydroxylation process.

Individuals with genotypes predictive of a poor metabolizer phenotype, such as those homozygous for non-functional alleles (e.g., 4/5, 5/6, 4/6 ), exhibit a profoundly impaired ability to form cis-hydroxyperhexiline. nih.govcapes.gov.brnih.gov In a study of patients on Perhexiline, those identified as genotypic poor metabolizers had the lowest metabolic ratios (MR), which is the ratio of the metabolite concentration to the parent drug concentration. capes.gov.brnih.gov For example, a patient with the 4/5 genotype had a very low MR, indicating minimal metabolic activity. capes.gov.br

Conversely, the presence of functional alleles, particularly 1 and *2 , is associated with higher metabolic ratios, indicating more efficient metabolism. capes.gov.br A notable finding is the effect of the CYP2D6 2 allele, which has been shown to result in increased CYP2D6 protein expression and enhanced in vivo metabolism of Perhexiline. nih.gov Patients with at least one CYP2D6*2 allele tend to have lower plasma concentrations of Perhexiline and higher metabolic ratios compared to non-poor metabolizer patients without this allele. nih.gov

Alleles associated with intermediate function, such as *9, *10, and *41 , result in a metabolic capacity that is lower than that of extensive metabolizers but higher than that of poor metabolizers. capes.gov.brnih.gov The metabolic ratio progressively decreases with the presence of alleles with intermediate function, followed by those with no functional product, further illustrating the gene-dose effect. capes.gov.brnih.gov

The stereoselective metabolism of Perhexiline enantiomers is also influenced by CYP2D6 activity. mdpi.com While the clinical formulation is a racemic mixture, the clearance rate of (-)-perhexiline is typically greater than that of (+)-perhexiline, a difference that is likely influenced by the polymorphic expression of CYP2D6. mdpi.com

| CYP2D6 Allele(s) | Enzyme Function | Effect on Metabolic Pathway |

|---|---|---|

| 1, *2 | Normal / Increased Function nih.govcapes.gov.br | Efficient hydroxylation to cis-hydroxyperhexiline, leading to higher metabolic ratios. The *2 allele is associated with enhanced metabolism. nih.govcapes.gov.br |

| 9, 10, *41 | Intermediate Function capes.gov.brnih.gov | Reduced hydroxylation capacity compared to normal function, resulting in lower metabolic ratios. capes.gov.brnih.gov |

| 3, *4, *5, *6 | No Functional Product capes.gov.brnih.gov | Significantly impaired or absent hydroxylation, leading to very low metabolic ratios and accumulation of the parent compound. capes.gov.brnih.gov |

Structure Activity Relationship Sar Studies

Enantiomer-Specific Biological Activities and Stereoselectivity

Stereochemistry is a paramount factor in the interaction of chiral ligands with biological targets. For piperidine (B6355638) derivatives that act on neuroreceptors, the spatial arrangement of substituents can lead to significant differences in binding affinity and efficacy between enantiomers.

Research into closely related analogues, such as 1-(1-phenyl-2-methylcyclohexyl)piperidines, demonstrates a high degree of stereoselectivity at the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In these studies, the enantiomers were separated and their biological activities were assessed both in vitro, by measuring their ability to displace [³H]TCP from the PCP binding site, and in vivo. nih.gov

A stark contrast in potency was observed between stereoisomers. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, with an absolute configuration of (1S,2R), was found to be approximately nine times more potent in vitro and four times more potent in vivo than its (+)-trans enantiomer. nih.gov In contrast, the cis-isomers and their respective enantiomers were found to be essentially inactive, highlighting the rigid stereochemical requirements of the receptor's binding pocket. nih.gov This pronounced enantioselectivity suggests that the binding site can discriminate between the enantiotopic edges of the molecule. nih.gov

Similarly, studies on 1-(1,2-diphenylethyl)piperidine and its dicyclohexyl analogues, which are structurally similar to the title compound, also report stereospecificity in their binding to the NMDA receptor channel, with activity ratios between enantiomers ranging from 0.5 to 50. researchgate.netnih.gov This underscores the critical role of the specific (S)-configuration at the 2-position of the piperidine ring for potent biological activity.

Comparative Potency of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) Isomers

This table summarizes the relative in vitro and in vivo potencies of the trans- and cis-isomers compared to Phencyclidine (PCP). Data sourced from studies on NMDA receptor binding. nih.gov

| Compound Isomer | Absolute Configuration | In Vitro Potency (vs. PCP) | In Vivo Potency (vs. PCP) |

|---|---|---|---|

| (-)-trans | 1S, 2R | ~5x more potent | ~2x more potent |

| (+)-trans | 1R, 2S | Lower potency | Lower potency |

| (+/-)-cis | N/A | Essentially inactive | Essentially inactive |

Influence of Fluorination on Molecular Interactions and Activity Profiles

Fluorination is a common strategy in medicinal chemistry to modulate a molecule's pharmacological properties. Introducing fluorine atoms into piperidine derivatives can significantly alter their basicity (pKa), lipophilicity (LogP), metabolic stability, and, consequently, their biological activity. nih.govresearchgate.netmdpi.com

The effect of fluorination is highly dependent on the position and number of fluorine atoms relative to the basic nitrogen center of the piperidine ring. nih.govresearchgate.net Key findings include:

Basicity (pKa): Fluorine's strong electron-withdrawing nature decreases the basicity of the piperidine nitrogen. This effect is additive and diminishes exponentially as the distance between the fluorine and the nitrogen increases. nih.gov

Lipophilicity (LogP): While fluorination generally increases lipophilicity, the effect on piperidine derivatives is complex. At neutral pH, the decrease in basicity can lead to partially fluorinated derivatives having similar or even higher lipophilicity than their non-fluorinated parent compounds. nih.gov

Metabolic Stability: Fluorinated derivatives have been observed to be more susceptible to oxidation in human liver microsomes, with degradation rates correlating with increased lipophilicity. nih.gov

Biological Potency: In various classes of bioactive compounds, including histone deacetylase (HDAC) inhibitors, fluorination has been shown to increase potency. mdpi.com For example, fluorinated hydroxamic acid derivatives were two to nine times more active than their unfluorinated analogues. mdpi.com In studies on fluorine-substituted piperidines targeting enzymes like α-glucosidase and cholinesterases, the derivatives showed notable inhibitory effects. nih.gov

Effects of Fluorination on Physicochemical Properties of Piperidine Derivatives

This table outlines the general trends observed when fluorine is introduced into N-alkyl piperidine structures. nih.govresearchgate.net

| Property | Observed Effect of Fluorination | Governing Factor |

|---|---|---|

| Basicity (pKa) | Decrease | Inductive electron-withdrawal by fluorine |

| Lipophilicity (LogP) | Increase (context-dependent) | Interplay between intrinsic lipophilicity and reduced basicity |

| Aqueous Solubility | Inverse correlation with lipophilicity | Influenced by lipophilicity and crystal packing energies |

| Metabolic Oxidation | Increase | Correlation with increasing lipophilicity |

Comparative Analysis with Related Dicyclohexyl and Piperidine Analogues

The structural components of (2S)-2-(2,2-dicyclohexylethyl)piperidine—the piperidine ring and the dicyclohexylethyl side chain—are both crucial for its activity. Comparing this compound to its analogues where these components are modified provides a clearer picture of the SAR.

Analogues of the title compound have been extensively studied as ligands for the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov Research on dicyclohexyl analogues of 1-(1,2-diphenylethyl)piperidine demonstrated their efficacy as inhibitors of [³H]MK-801 binding, indicating they interact with the ion channel pore of the NMDA receptor. researchgate.netnih.gov

The replacement of phenyl rings with cyclohexyl rings is a significant structural modification. While both are bulky, hydrophobic groups, the saturated cyclohexyl rings offer greater conformational flexibility compared to the planar phenyl rings. This modification directly impacts how the ligand fits into the binding site. Studies on 1-(1-phenyl-2-methylcyclohexyl)piperidines further confirm that the cyclohexyl ring's substitution pattern (e.g., the relative position of a methyl group) is critical for high-affinity binding. nih.gov The trans-configuration of substituents on the cyclohexane (B81311) ring was found to be essential for potent activity, whereas the cis-configuration led to inactive compounds. nih.gov

A direct correlation exists between specific structural features and the resulting biochemical or pharmacological activity.

Stereochemistry: As established, the (1S,2R) configuration in trans-1-(1-phenyl-2-methylcyclohexyl)piperidine is vastly superior to the (1R,2S) or any cis-configuration, demonstrating a strict steric requirement at the receptor. nih.gov

Ring Saturation: The conversion of diphenylethylpiperidine to its dicyclohexyl analogues maintains activity at the NMDA receptor, indicating that saturated rings are well-tolerated and can effectively occupy the hydrophobic binding pockets. researchgate.netnih.gov

Substituent Size and Position: In other piperidine-based ligands, even minor changes can have dramatic effects. For instance, in a series of NMDA receptor agonists, increasing the length of an alkyl substituent progressively decreased the binding affinity. nih.gov Similarly, the position of substituents on the piperidine or adjacent rings is a determining factor for potency and selectivity. mdpi.com

These findings collectively suggest that the efficacy of this compound is derived from a precise combination of its stereochemistry, the specific nature of the dicyclohexyl groups providing optimal hydrophobic interactions, and the correct spatial orientation enforced by the ethyl linker to the piperidine core.

Cellular and Subcellular Biological Activities

Modulation of Autophagy Pathways

(2S)-2-(2,2-dicyclohexylethyl)piperidine has been identified as a modulator of autophagy, the cellular process of self-degradation of components. This activity is intrinsically linked to its effects on key signaling pathways that govern cellular metabolism and survival.

Induction of Autophagy in Specific Cell Lines (e.g., Cancer Cells)

Research has demonstrated that perhexiline (B1211775) can induce autophagy in various cell types, including cancer cells. This induction is often associated with the compound's ability to inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. By suppressing mTORC1, perhexiline effectively triggers the autophagic process. In some cancer cell models, such as LNCaP prostate cancer cells, perhexiline has been observed to cause an incomplete form of autophagy, which ultimately contributes to cell death.

Role in Programmed Cell Death Mechanisms (e.g., in Glioblastoma)

The induction of programmed cell death, particularly apoptosis, is a significant aspect of the biological activity of this compound, especially in the context of cancer. In glioblastoma cell lines, perhexiline has been shown to potently induce apoptosis. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane integrity. The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, a family of proteases that execute the apoptotic program. Studies have confirmed the activation of key caspases, such as caspase-3 and caspase-9, in response to perhexiline treatment in various cancer cells.

Effects on Cellular Viability in Disease Models (e.g., Cancer)

The impact of this compound on cellular viability has been extensively studied, particularly in cancer models. The compound exhibits cytotoxic effects across a range of cancer cell lines, leading to a reduction in their viability.

| Cell Line Type | Cancer Type | Reported Effect on Viability |

| Glioblastoma | Brain Cancer | Potent cytotoxicity and induction of apoptosis. |

| Breast Cancer | Breast Cancer | Inhibition of proliferation and reduced viability. |

| Colorectal Cancer | Colon Cancer | Reduced cell viability and induction of apoptosis. |

| Prostate Cancer | Prostate Cancer | Inhibition of proliferation and induction of cell death. |

| Pancreatic Cancer | Pancreatic Cancer | Inhibition of cell viability, synergistic effects with chemotherapy. |

| Leukemia | Blood Cancer | Reversal of drug resistance and cytotoxicity. |

These effects are often dose-dependent and can be selective for cancer cells over normal, non-cancerous cells in some instances. The underlying mechanisms for this reduction in viability are multifaceted, involving the induction of apoptosis and the modulation of cellular metabolism.

Subcellular Localization and Accumulation Dynamics

The specific distribution of this compound within the cell and throughout different tissues is crucial to understanding its biological effects.

Accumulation in Mitochondrial Membranes

A key feature of perhexiline's subcellular behavior is its accumulation within mitochondria. The compound is known to bind to mitochondrial membranes, which is central to its mechanism of action. This localization allows it to interact directly with mitochondrial enzymes, such as carnitine palmitoyltransferase (CPT)-1 and CPT-2, which are involved in fatty acid oxidation. By inhibiting these enzymes, perhexiline alters cellular metabolism. Furthermore, its presence in the mitochondrial membrane can lead to dysfunction, including the loss of membrane potential and the initiation of the intrinsic apoptotic pathway.

Tissue-Specific Accumulation Patterns (e.g., Heart Tissue)

Pharmacokinetic studies have revealed that this compound exhibits tissue-specific accumulation. Notably, the compound shows extensive uptake and accumulation in both liver and heart tissue. This is significant given its historical use as an antianginal agent for heart conditions. The accumulation in these tissues is a critical factor in both its therapeutic effects and its potential for toxicity. Furthermore, research has indicated that the two enantiomers of perhexiline can have different tissue distribution profiles, which may contribute to variations in their biological effects. The ability of perhexiline to cross the blood-brain barrier also allows for its accumulation in brain tissue, which is relevant to its observed activity against glioblastoma.

| Tissue | Observation |

| Liver | Extensive uptake and accumulation. |

| Heart | Significant accumulation, relevant to its cardiovascular effects. |

| Brain | Capable of crossing the blood-brain barrier and accumulating in brain tissue. |

An extensive search of publicly available scientific literature and research databases has been conducted for information regarding the cellular and subcellular biological activities of the chemical compound this compound, with a specific focus on its modulation of platelet function and nitric oxide pathways.

Despite a thorough investigation, no research findings, data, or publications detailing the effects of this compound on these biological processes could be located. The scientific community has not published any studies on this specific compound in the context of platelet aggregation or nitric oxide signaling.

Therefore, it is not possible to provide an article on the cellular and subcellular biological activities of this compound as requested, due to the absence of available scientific data.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental in determining the biological effects of piperidine (B6355638) derivatives at a cellular level. These systems allow for the screening of compounds to identify their potential as therapeutic agents by assessing their impact on cell viability, proliferation, and other cellular functions.

For instance, various piperidine and piperazine (B1678402) derivatives have been evaluated for their antiproliferative effects in different cell lines. An antiproliferative assay in SK-N-SH human neuroblastoma cells was used to identify potential sigma-2 (σ2) receptor agonists among a series of piperidine compounds. nih.gov In the context of cancer research, the cytotoxicity of novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones was assessed against several hematological cancer cell lines, demonstrating their potential to reduce cell growth. nih.gov Similarly, the MTT assay, a colorimetric assay for assessing cell metabolic activity, has been employed to determine the in vitro cytotoxicity of compounds against cancer cell lines such as HePG2 (liver), HCT-116 (colon), and MCF-7 (breast). mdpi.com The permeability and transport of piperidine-containing compounds can be studied using cell models like Caco-2 cells, which are derived from human epithelial colorectal adenocarcinoma cells and serve as a model of the intestinal barrier. nih.gov

Table 1: Examples of In Vitro Cell-Based Assays for Piperidine Derivatives

| Assay Type | Cell Line(s) | Purpose | Finding/Application |

|---|---|---|---|

| Antiproliferative Assay | SK-N-SH | To identify σ2 receptor agonists. nih.gov | Piperidines 24 and 15 were identified as putative σ2 agonists with EC50 values of 1.40 µM and 3.64 µM, respectively. nih.gov |

| Cytotoxicity Assay (MTT) | HePG2, HCT-116, MCF-7 | To evaluate the anti-cancer potential of compounds by measuring cell viability. mdpi.com | A sulfonamide acridine (B1665455) hybrid (compound 8b) showed IC50 values of 14.51 µM, 9.39 µM, and 8.83 µM against HepG2, HCT-116, and MCF-7 cells, respectively. mdpi.com |

Biochemical Assays for Enzyme Inhibition and Metabolic Flux

Biochemical assays are critical for investigating the direct interaction of compounds with specific molecular targets, such as enzymes. These assays quantify a compound's ability to inhibit or modulate enzyme activity, providing insight into its mechanism of action.

A variety of enzyme inhibition assays have been applied to piperidine-based structures. For example, in the context of Alzheimer's disease research, benzimidazole-based piperidine hybrids have been screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com In cancer research, compounds are tested for their ability to inhibit topoisomerases, enzymes critical for DNA replication. mdpi.com For the treatment of type 2 diabetes, piperidine-containing molecules have been evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Furthermore, understanding a compound's metabolic fate is crucial. The metabolic stability of piperidine analogues has been assessed using rat liver microsomes, which contain drug-metabolizing enzymes. nih.gov

Table 2: Examples of Biochemical Assays for Piperidine Derivatives

| Assay Type | Target Enzyme | Finding/Application |

|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Synthesized benzimidazole-piperidine hybrids showed AChE inhibitory activities with IC50 values ranging from 19.44 to 36.05 µM. mdpi.com |

| Topoisomerase Inhibition | Topoisomerase I (Topo-I), Topoisomerase II (Topo-II) | A sulfonamide acridine hybrid (compound 8b) exhibited a Topo-I IC50 score of 3.41 µM, while another (compound 7c) showed remarkable Topo-II inhibitory activity. mdpi.com |

| DPP-IV Inhibition | Dipeptidyl peptidase-IV (DPP-IV) | A potent and selective inhibitor, ABT-279, was discovered with a Ki of 1.0 nM for DPP-IV. nih.gov |

Molecular Binding Assays for Receptor Affinity Studies (e.g., [3H]MK-801 binding)

Molecular binding assays are essential for characterizing the affinity and selectivity of a compound for specific receptors. Radioligand binding assays, in particular, are a cornerstone of pharmacology for quantifying ligand-receptor interactions.

The [3H]MK-801 binding assay is a widely used method to study the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. researchgate.net This assay utilizes tritium-labeled MK-801, a non-competitive antagonist that binds to a site within the NMDA receptor's ion channel. nih.govelifesciences.org The binding of [3H]MK-801 can be modulated by compounds that interact with various sites on the NMDA receptor complex, allowing researchers to measure the receptor occupancy of different ligands. nih.govnih.gov

Beyond the NMDA receptor, binding assays are used to determine the affinity of piperidine derivatives for other targets, such as sigma receptors (σ1 and σ2). nih.gov These assays often use radioligands like 3H-pentazocine to determine the inhibitory constant (Ki) of test compounds, which indicates their binding affinity. nih.gov Such studies have identified piperidine-based compounds with high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov

Table 3: Receptor Affinity Data for Piperidine/Piperazine Derivatives

| Compound/Class | Receptor Target | Radioligand | Key Finding (Ki values) |

|---|---|---|---|

| Piperidine/piperazine-based compounds | Sigma-1 (σ1) | 3H-pentazocine | Compound 1 showed a high affinity with a Ki value of 3.2 nM. nih.gov |

| Piperidine/piperazine-based compounds | Sigma-2 (σ2) | [3H]DTG / [125I]RHM-4 | Compound 7 displayed a subnanomolar Ki value of 0.59 nM for σ2 receptors. upenn.edu |

| Amide 36 (Piperazine analog) | Sigma-1 (σ1) | Not Specified | Emerged as a high-affinity (Ki = 0.11 nM) and highly selective (1627-fold) σ1 ligand. nih.gov |

Microscopic and Imaging Techniques for Intracellular Localization

Advanced imaging techniques are employed to visualize the distribution and localization of compounds within tissues and cells. These methods provide spatial information that complements the quantitative data from binding and biochemical assays.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to study the distribution of receptor ligands in the brain. upenn.edu By labeling a compound with a positron-emitting isotope, such as Carbon-11 ([11C]), researchers can track its concentration in different brain regions over time. For example, [11C]-labeled sigma receptor ligands have been developed and used in PET studies to image the function of σ2 receptors in the central nervous system. upenn.edu These studies can reveal specific distribution patterns, such as higher uptake in the cortex and hypothalamus, and can confirm target engagement by showing that the uptake is blocked by other selective ligands. upenn.edu While not specifically reported for (2S)-2-(2,2-dicyclohexylethyl)piperidine, this methodology represents a key approach for studying the in vivo behavior of such CNS-active compounds.

Analytical Chemistry Techniques for Compound Purity and Characterization (e.g., HPLC)

Analytical chemistry techniques are indispensable for confirming the identity, purity, and physicochemical properties of synthesized compounds. A combination of chromatographic and spectrometric methods is typically used.

For 2-(2,2-dicyclohexylethyl)piperidine, data is available from the National Institute of Standards and Technology (NIST), which includes information from Gas Chromatography (GC) and mass spectrometry (MS). nist.govnist.gov GC is used to separate volatile compounds, and retention indices provide a standardized measure for identification. nist.govnist.gov Mass spectrometry provides information on the molecular weight and structure of the compound. nist.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, widely used for the separation, identification, and purification of compounds. nih.gov Chiral HPLC is particularly important for compounds with stereocenters, such as this compound, as it allows for the separation and analysis of individual enantiomers and diastereomers. nih.gov The coupling of HPLC with mass spectrometry (HPLC/MS) is a powerful tool for identifying unknown compounds in complex mixtures, such as biological samples. nih.gov

Table 4: Analytical Data for 2-(2,2-dicyclohexylethyl)piperidine

| Technique | Parameter | Value/Observation |

|---|---|---|

| Gas Chromatography (GC) | Kovats' Retention Index (isothermal, non-polar column) | 2138 nist.gov |

| Gas Chromatography (GC) | Normal Alkane Retention Index (temp. program, non-polar column) | 2153 nist.govnist.gov |

| Mass Spectrometry (MS) | Molecular Formula | C19H35N nist.govnist.gov |

Computational and In Silico Approaches for Molecular Modeling and Prediction

Computational and in silico methods have become integral to modern drug discovery and chemical research. These approaches use computer simulations and modeling to predict the properties and interactions of molecules, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a receptor or enzyme. nih.govresearchgate.net This method was used to analyze the binding mode of piperidine-based compounds to the sigma-1 receptor, helping to decipher the structural basis for their affinity. nih.gov For other piperidine derivatives, docking studies have been used to predict binding to targets like the p53-HDM2 complex. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movements of atoms in a ligand-receptor complex over time. nih.gov This reveals crucial information about the stability of the binding pose and the key amino acid residues involved in the interaction. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. These statistical models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for newly designed molecules. researchgate.net Fragment-based QSAR models have been developed for piperidine-derived compounds to design novel inhibitors. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-(2,2-dicyclohexylethyl)piperidine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of this compound is referenced in patented processes, such as the condensation of dicyclohexylmethane derivatives with piperidine precursors under controlled alkaline conditions. Critical parameters include temperature (typically 80–120°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants to minimize byproducts . Stereochemical purity is achieved via chiral resolution or asymmetric catalysis, with optical rotation ([α]D) measurements used to confirm enantiomeric excess .

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer :

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers.

- Optical Rotation : Measure specific rotation ([α]D) at 22°C (e.g., [α] = -14.4°, c = 0.5% in methanol) and compare with literature values .

- X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, particularly for derivatives like maleate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.